molecular formula C10H14N2O4 B13627307 Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate

Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate

Cat. No.: B13627307
M. Wt: 226.23 g/mol
InChI Key: YXZDOCZTQJXSMF-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate is a complex organic compound with the molecular formula C10H14N2O4. This compound features a unique bicyclic structure, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate typically involves multiple steps. One common method includes the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then reacted with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate. The final step involves intramolecular cyclopropanation using Ru(II) catalysis .

Industrial Production Methods

The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions vary widely. Oxidation can lead to the formation of carboxylic acids or ketones, while reduction typically yields amine derivatives. Substitution reactions can produce a variety of substituted bicyclic compounds .

Scientific Research Applications

Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in drug development. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate

InChI

InChI=1S/C10H14N2O4/c1-16-10(15)7(11)2-3-12-8(13)5-4-6(5)9(12)14/h5-7H,2-4,11H2,1H3

InChI Key

YXZDOCZTQJXSMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCN1C(=O)C2CC2C1=O)N

Origin of Product

United States

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